2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Description
Historical Development of Indolizine Research
The indolizine scaffold, a bicyclic system fusing pyrrole and pyridine rings, was first identified by Angeli in 1890, though its synthesis remained elusive until Scholtz’s pioneering work in 1910. Early studies focused on elucidating its resonance-stabilized structure, characterized by three canonical forms that distribute electron density across the heterocyclic framework. The mid-20th century saw incremental progress, with researchers exploring indolizine’s synthetic accessibility through pyridine cyclization and pyrrole annulation strategies.
A paradigm shift occurred in the 2010s, as advances in C–H functionalization and cycloaddition reactions enabled the efficient construction of functionalized indolizines. Between 2016 and 2024, over 30 novel synthetic methodologies emerged, including photoredox-catalyzed reactions and transition-metal-mediated cross-couplings, significantly expanding the structural diversity of accessible derivatives. These developments laid the groundwork for targeted modifications, such as the introduction of carboxamide and aryl substituents in compounds like 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide.
Significance of Indolizines in Heterocyclic Chemistry
Indolizines occupy a unique niche among nitrogen-containing heterocycles due to their electronic duality: the pyridine moiety confers electron-deficient character, while the pyrrole component contributes electron-rich properties. This hybridization enables:
- Diverse reactivity patterns : Susceptibility to electrophilic substitution at C-1 and C-3 positions, and nucleophilic attack at C-2
- Tunable optoelectronic properties : Bandgap modulation via substituent effects, exploited in materials science
- Biological target compatibility : Structural mimicry of purine bases facilitates interactions with enzyme active sites
The compound 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide exemplifies this versatility, combining electron-withdrawing (bromobenzoyl) and electron-donating (methoxyphenyl) groups on the indolizine core.
Indolizine Derivatives as Pharmacological Agents
Structure-activity relationship (SAR) studies reveal that indolizine derivatives exhibit broad bioactivity profiles:
The amino group at C-2 in 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide enhances hydrogen-bonding capacity, a critical factor in kinase inhibition. Meanwhile, the 4-bromobenzoyl moiety at C-3 contributes to hydrophobic interactions with protein binding pockets.
Position of Aminoindolizine Carboxamides in Current Research
Aminoindolizine carboxamides represent a strategic focus in medicinal chemistry due to:
- Improved solubility : The carboxamide group enhances aqueous solubility compared to alkyl-substituted indolizines
- Targeted delivery : Methoxyphenyl groups facilitate passive diffusion through lipid membranes
- Synergistic substituent effects : Bromine’s electronegativity adjacent to the carbonyl group polarizes the indolizine π-system, modulating receptor affinity
Recent synthetic breakthroughs, such as the use of BOP reagent for carboxamide installation, have enabled gram-scale production of derivatives like 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide.
Relationship to Other Nitrogen-Containing Heterocycles
Comparative analysis reveals distinct advantages of indolizine carboxamides over related heterocycles:
| Heterocycle | Electronic Profile | Synthetic Accessibility | Bioactivity Potential |
|---|---|---|---|
| Indole | Electron-rich | High | Moderate |
| Imidazo[1,2-a]pyridine | Moderately electron-deficient | Moderate | High |
| Indolizine carboxamide | Balanced electron density | Challenging | Exceptionally high |
The planar structure of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide allows for π-stacking interactions absent in non-fused heterocycles, enhancing binding to aromatic residues in therapeutic targets. Furthermore, its C-1 carboxamide group provides a hydrogen-bond donor/acceptor pair that mimics peptide bonds, a feature less pronounced in simpler indolizines.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQWCYUWVUAZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
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Introduction of the Bromobenzoyl Group: : The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This reaction involves the use of a bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions.
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Amination and Carboxamide Formation: : The amino group and the carboxamide functionality can be introduced through a series of nucleophilic substitution reactions. This may involve the use of reagents such as ammonia or primary amines and suitable protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the bromobenzoyl moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For example, the bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored as a lead compound in drug discovery programs. Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for further chemical modifications, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the bromobenzoyl and methoxyphenyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Amino-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Molecular Formula : C₁₇H₁₅N₃O₂ vs. C₂₃H₁₉BrN₃O₃ (target compound).
- Key Differences: Replacement of the 4-bromobenzoyl group with 4-methylbenzoyl reduces molecular weight (293.326 g/mol vs. ~465.33 g/mol for the brominated analogue) and alters electronic properties. This may influence reactivity in electrophilic substitution or binding interactions .
- Hypothetical Properties : The bromine atom in the target compound likely enhances lipophilicity (higher logP), impacting membrane permeability and bioavailability.
Benzimidazole-Based Analogues
- Example: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ().
- Core Structure: Benzimidazole vs. indolizine. Benzimidazoles are planar and aromatic, with two fused benzene rings, whereas indolizines have a non-planar bicyclic system with mixed aromaticity.
- Substituent Effects : Both compounds feature methoxyphenyl groups, but the benzimidazole derivative includes a 3,4-dimethoxyphenyl substituent, which may improve solubility and π-π stacking interactions. The propyl chain in the benzimidazole analogue could enhance hydrophobic interactions in biological systems .
Amino-Substituted Aromatic Compounds
- Examples from include 4-aminobenzamide and 4-aminoacetophenone.
Hypothetical Bioactivity
- The bromine atom in the target compound may facilitate halogen bonding with biomolecular targets (e.g., kinases or GPCRs), a feature absent in methyl or methoxy analogues.
- The methoxyphenyl group’s electron-donating nature could enhance binding to receptors requiring electron-rich partners, as seen in selective serotonin reuptake inhibitors (SSRIs) .
Solubility and Stability
- The 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogues.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound, with the CAS number 898453-21-9 , has a molecular formula of C23H18BrN3O3 and a molecular weight of 464.3 g/mol . Its complex structure includes an indolizine core, which is substituted with various functional groups, influencing its biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler indolizine derivatives. The process includes:
- Formation of the Indolizine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modification : Introduction of the amino and carboxamide groups via nucleophilic substitution reactions.
The structural complexity contributes to its varied interactions in biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds within the indolizine family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly through inhibition of cyclooxygenase-2 (COX-2). Molecular modeling studies suggest that hydrophobic interactions play a significant role in COX-2 inhibition, positioning it as a potential candidate for developing anti-inflammatory drugs .
Anticancer Activity
Indolizine derivatives have shown promise in anticancer research. The ability of these compounds to intercalate into DNA or RNA suggests they may influence gene expression and protein synthesis, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain indolizine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines .
The biological activity of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting the overall cellular function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Nucleic Acid Interaction : The potential for intercalation into nucleic acids allows it to affect transcription and translation processes .
Case Studies and Research Findings
Several studies have documented the biological activities of indolizine derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indolizine core via cyclization of pyridine derivatives with alkynes, often catalyzed by Pd/Cu under inert conditions.
- Step 2 : Introduction of the 4-bromobenzoyl group via electrophilic substitution or Friedel-Crafts acylation.
- Step 3 : Carboxamide functionalization using coupling agents like EDCI/DCC with 4-methoxyaniline.
Key Purification Methods : - Recrystallization (ethanol/water mixtures) to remove unreacted precursors.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating intermediates.
- HPLC for final purity validation (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromobenzoyl aromatic signals).
- 2D NMR (COSY, HSQC) for resolving indolizine ring connectivity.
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹).
- Mass Spectrometry (LC-MS/HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~478) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticancer activity while minimizing false positives?
- In vitro Assays :
- MTT Assay : Use human cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure, IC₅₀ calculation via nonlinear regression.
- Apoptosis Markers : Caspase-3/7 activation (fluorometric assays) and Annexin V/PI staining (flow cytometry).
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.
- Replicates : Triplicate measurements with statistical validation (ANOVA, p < 0.05) to address biological variability .
Q. How should contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Meta-Analysis : Compare datasets across studies for consistency in cell lines, assay conditions (e.g., serum concentration, incubation time).
- Orthogonal Assays : Validate cytotoxicity with alternative methods (e.g., ATP-based viability assays, clonogenic survival).
- Structural Confirmation : Re-characterize the compound in-house to rule out batch-to-batch variability (e.g., impurities affecting activity) .
Q. What structure-activity relationship (SAR) approaches can optimize this compound’s antimicrobial efficacy?
- Substituent Variation :
- Replace 4-bromobenzoyl with 4-fluoro/chloro analogs to assess halogen effects on membrane penetration.
- Modify the methoxy group to ethoxy or hydroxyl to probe electronic effects.
- Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Computational Modeling : Use molecular docking (e.g., Glide SP) to predict binding to bacterial enzyme targets (e.g., DNA gyrase) .
Q. What computational methods are suitable for predicting the compound’s interaction with kinase targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) : 100-ns simulations (AMBER/CHARMM) to assess binding stability and key residue interactions (e.g., hinge region hydrogen bonds).
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
Q. How can the compound’s stability under physiological conditions be assessed methodologically?
- pH Stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24–72 hr, monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites (LC-MS/MS).
- Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition .
Q. What strategies can identify synergistic effects between this compound and existing chemotherapeutics?
- Combination Index (CI) : Use Chou-Talalay method (CompuSyn software) to determine synergism (CI < 1) in dose-matrix experiments.
- Pathway Analysis : RNA-seq or phosphoproteomics to map overlapping signaling pathways (e.g., PI3K/AKT inhibition).
- In Vivo Validation : Xenograft models with combination therapy (e.g., compound + paclitaxel) to assess tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
